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molecular formula C10H6ClIN2 B8318114 4-Chloro-2-(3-iodophenyl)pyrimidine

4-Chloro-2-(3-iodophenyl)pyrimidine

Cat. No. B8318114
M. Wt: 316.52 g/mol
InChI Key: DBROLFNJUSYFOO-UHFFFAOYSA-N
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Patent
US04579848

Procedure details

A 32.9 g portion of 2-(3-iodophenyl)-4(1H)-pyrimidinone was stirred and refluxed in 123 ml. of phosphorus oxychloride for 2 hours, then cooled overnight and the solvent evaporated at 55° C. The residue was suspended in 400 ml of chloroform, then evaporated. This residue was taken up in 300 ml of chloroform, filtered and washed twice with 75 ml of chloroform. The combined filtrate and washes were evaporated giving 4-chloro-2-(3-iodophenyl)pyrimidine.
Name
2-(3-iodophenyl)-4(1H)-pyrimidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([C:8]2[NH:9][CH:10]=[CH:11][C:12](=O)[N:13]=2)[CH:5]=[CH:6][CH:7]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([I:1])[CH:3]=2)[N:13]=1

Inputs

Step One
Name
2-(3-iodophenyl)-4(1H)-pyrimidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)C=1NC=CC(N1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in 123 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at 55° C
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with 75 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washes were evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)C1=CC(=CC=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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